

# SR10067: A Technical Guide to a Dual REV-ERBα/β Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core circadian clock machinery and play vital roles in regulating gene expression involved in metabolism, inflammation, and behavior. As a dual agonist, SR10067 offers a powerful tool to probe the physiological functions of REV-ERBα/β and presents a promising therapeutic candidate for a range of disorders, including metabolic diseases and neuropsychiatric conditions. This technical guide provides a comprehensive overview of SR10067, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

# Introduction to REV-ERB $\alpha/\beta$ and SR10067

The REV-ERB proteins are transcriptional repressors that form a key negative feedback loop within the mammalian circadian clock.[1] They compete with the transcriptional activators ROR $\alpha$ / $\beta$ / $\gamma$  for binding to ROR response elements (ROREs) in the promoters of target genes, most notably Bmal1 (Arntl).[2] By repressing Bmal1 transcription, REV-ERB $\alpha$ / $\beta$  helps to establish the rhythmic expression of core clock genes.[1] Beyond their role in the clock, REV-ERB $\alpha$ / $\beta$  directly regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[3][4]



**SR10067** is a small molecule agonist that binds to both REV-ERBα and REV-ERBβ with high affinity, enhancing their repressive activity.[5] Its ability to penetrate the brain allows for the investigation of REV-ERB's role in the central nervous system and its effects on sleep architecture and anxiety-like behaviors.[5]

## **Quantitative Data**

The following tables summarize the key quantitative data for **SR10067**.

Table 1: In Vitro Activity of SR10067

| Parameter | REV-ERBα | REV-ERBβ | Reference |
|-----------|----------|----------|-----------|
| IC50      | 170 nM   | 160 nM   | [5]       |

Table 2: In Vivo Administration and Effects of SR10067 in Mice



| Parameter            | Value/Effect                                                                 | Reference |
|----------------------|------------------------------------------------------------------------------|-----------|
| Administration Route | Intraperitoneal (i.p.)                                                       | [5]       |
| Dosage               | 30 mg/kg                                                                     | [5]       |
| Pharmacokinetics     | Plasma and brain concentrations remained above the IC50                      | [5]       |
| Circadian Rhythm     | Suppressed the circadian rhythm of Npas2 gene expression in the hypothalamus | [5]       |
| Locomotor Activity   | Dose-dependent reduction in nocturnal wheel running activity                 | [5]       |
| Sleep                | Induced wakefulness, reduced SWS and REM sleep                               | [5]       |
| Behavior             | Displayed high anxiolytic activity                                           | [5]       |

# Signaling Pathways and Experimental Workflows REV-ERBα/β Signaling Pathway

The primary mechanism of action for REV-ERB $\alpha/\beta$  is transcriptional repression. Upon binding of an agonist like **SR10067**, REV-ERB $\alpha/\beta$  recruits a corepressor complex, which includes Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), to the promoter of target genes. This leads to chromatin condensation and repression of gene transcription.





Click to download full resolution via product page

Core REV-ERB $\alpha/\beta$  signaling pathway.

# **Experimental Workflow for In Vivo Analysis of SR10067**

A typical workflow to assess the in vivo effects of **SR10067** involves acclimatizing the animals, administering the compound, and then performing a battery of behavioral and molecular tests.





Click to download full resolution via product page

Workflow for in vivo SR10067 studies.

# Experimental Protocols In Vitro Co-transfection Luciferase Reporter Assay

This assay is used to determine the potency of **SR10067** in activating the transcriptional repression activity of REV-ERB $\alpha$  and REV-ERB $\beta$ .

Objective: To measure the IC50 of **SR10067** for REV-ERBα and REV-ERBβ.

Materials:

HEK293T cells



- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- · Expression plasmids:
  - pCMV-FLAG-REV-ERBα
  - pCMV-FLAG-REV-ERBβ
- · Reporter plasmid:
  - pGL3-Bmal1-Luc (containing the Bmal1 promoter driving firefly luciferase)
- · Control plasmid:
  - pRL-TK (containing the thymidine kinase promoter driving Renilla luciferase)
- Transfection reagent (e.g., Lipofectamine 2000)
- SR10067
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer

#### Procedure:

- Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
  - For each well, prepare a transfection mix containing:
    - 50 ng of pCMV-FLAG-REV-ERBα or pCMV-FLAG-REV-ERBβ
    - 100 ng of pGL3-Bmal1-Luc



- 10 ng of pRL-TK
- Add the transfection reagent according to the manufacturer's protocol.
- Incubate the cells with the transfection mix for 4-6 hours.

#### SR10067 Treatment:

- Prepare a serial dilution of **SR10067** in DMEM with 10% FBS.
- After the transfection incubation, replace the medium with the SR10067 dilutions. Include a vehicle control (DMSO).
- Incubate the cells for 24 hours.
- Luciferase Assay:
  - Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
  - Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

#### Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the log concentration of SR10067.
- Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response
   -- variable slope).

## In Vivo Wheel Running Activity Assay

This assay is used to assess the effect of **SR10067** on circadian locomotor activity.

Objective: To determine the effect of **SR10067** on nocturnal wheel running activity in mice.

Materials:



- Male C57BL/6J mice (8-10 weeks old)
- Cages equipped with running wheels
- Data acquisition system to record wheel revolutions
- SR10067
- Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline)
- Syringes and needles for intraperitoneal injection

#### Procedure:

- Acclimatization:
  - Individually house mice in cages with running wheels for at least two weeks to allow them to entrain to the light-dark cycle (12:12) and establish a stable baseline of running activity.
- · Baseline Recording:
  - Record wheel running activity for at least 5-7 days to establish a baseline for each mouse.
- **SR10067** Administration:
  - At the beginning of the dark cycle (Zeitgeber Time 12), administer SR10067 (e.g., 30 mg/kg, i.p.) or vehicle to the mice.
- Activity Monitoring:
  - Continue to record wheel running activity for at least 24 hours post-injection.
- Data Analysis:
  - Quantify the total number of wheel revolutions during the dark phase.
  - Compare the wheel running activity of the SR10067-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).



## **Marble Burying Assay for Anxiolytic Activity**

This assay is used to evaluate the anxiety-reducing effects of SR10067.

Objective: To assess the anxiolytic-like effects of **SR10067** in mice.

#### Materials:

- Male BALB/c mice (8-10 weeks old)
- Standard mouse cages
- Clean bedding (approximately 5 cm deep)
- 20-25 glass marbles per cage
- SR10067
- Vehicle
- Syringes and needles for intraperitoneal injection

### Procedure:

- Habituation:
  - Allow mice to habituate to the testing room for at least 1 hour before the experiment.
- **SR10067** Administration:
  - Administer SR10067 (e.g., 10-30 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.
- Test Procedure:
  - Place each mouse individually into a cage with fresh bedding and evenly spaced marbles on the surface.
  - Leave the mouse undisturbed for 30 minutes.



- Scoring:
  - After 30 minutes, carefully remove the mouse from the cage.
  - Count the number of marbles that are at least two-thirds buried in the bedding.
- Data Analysis:
  - Compare the number of buried marbles between the SR10067-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in the number of buried marbles is indicative of an anxiolytic-like effect.

## Conclusion

**SR10067** is a valuable pharmacological tool for elucidating the complex roles of REV-ERBα and REV-ERBβ in physiology and disease. Its high potency and brain penetrance make it particularly useful for studying the central effects of REV-ERB activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate **SR10067** into their studies of circadian biology, metabolism, and neuroscience. Further research with **SR10067** and other REV-ERB modulators will continue to unravel the therapeutic potential of targeting this critical nuclear receptor duo.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]



- 4. eubopen.org [eubopen.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [SR10067: A Technical Guide to a Dual REV-ERBα/β
  Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15608826#sr10067-as-a-rev-erb-dual-agonist]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com